molecular formula C14H16N2O2 B13099498 2-((1r,2r)-2-Aminocyclohexyl)isoindoline-1,3-dione

2-((1r,2r)-2-Aminocyclohexyl)isoindoline-1,3-dione

Cat. No.: B13099498
M. Wt: 244.29 g/mol
InChI Key: ILZVDZXGAFHHND-VXGBXAGGSA-N
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Description

2-((1r,2r)-2-Aminocyclohexyl)isoindoline-1,3-dione is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1r,2r)-2-Aminocyclohexyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with a suitable aminocyclohexane derivative. One common method involves the use of bis(4-methylbenzyl)amine as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1r,2r)-2-Aminocyclohexyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rate and yield.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-((1r,2r)-2-Aminocyclohexyl)isoindoline-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((1r,2r)-2-Aminocyclohexyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-((1r,2r)-2-Aminocyclohexyl)isoindoline-1,3-dione include:

  • This compound derivatives with different substituents on the isoindoline or cyclohexyl rings.
  • Other isoindoline-1,3-dione compounds with varying amine groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of the isoindoline-1,3-dione moiety and the aminocyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-[(1R,2R)-2-aminocyclohexyl]isoindole-1,3-dione

InChI

InChI=1S/C14H16N2O2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-2,5-6,11-12H,3-4,7-8,15H2/t11-,12-/m1/s1

InChI Key

ILZVDZXGAFHHND-VXGBXAGGSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1CCC(C(C1)N)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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